![molecular formula C54H111O13P B12687893 tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate CAS No. 94160-14-2](/img/structure/B12687893.png)
tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate is a chemical compound known for its unique structure and properties. It is a type of organophosphate, which are compounds containing phosphorus atoms bonded to organic groups. This compound is particularly notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate typically involves the reaction of phosphorus oxychloride with 2-[2-(2-dodecoxyethoxy)ethoxy]ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
POCl3+3HOCH2CH2OCH2CH2OCH2CH2OC12H25→(HOCH2CH2OCH2CH2OCH2CH2OC12H25)3PO+3HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphonate derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphites or phosphonates.
Aplicaciones Científicas De Investigación
Tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a stabilizer for enzymes and proteins.
Industry: The compound is used in the production of flame retardants, plasticizers, and lubricants.
Mecanismo De Acción
The mechanism of action of tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including phosphorylation and dephosphorylation reactions. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- Tris[2-(2-methoxyethoxy)ethyl] phosphate
- Tris[2-(2-ethoxyethoxy)ethyl] phosphate
- Tris[2-(2-butoxyethoxy)ethyl] phosphate
Uniqueness
Tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic characteristics, such as in surfactants and emulsifiers. Additionally, its structure allows for specific interactions with biological membranes, enhancing its utility in biomedical applications.
Propiedades
Número CAS |
94160-14-2 |
|---|---|
Fórmula molecular |
C54H111O13P |
Peso molecular |
999.4 g/mol |
Nombre IUPAC |
tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate |
InChI |
InChI=1S/C54H111O13P/c1-4-7-10-13-16-19-22-25-28-31-34-56-37-40-59-43-46-62-49-52-65-68(55,66-53-50-63-47-44-60-41-38-57-35-32-29-26-23-20-17-14-11-8-5-2)67-54-51-64-48-45-61-42-39-58-36-33-30-27-24-21-18-15-12-9-6-3/h4-54H2,1-3H3 |
Clave InChI |
YTJJNMBLBMRQOD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOCCOCCOCCOP(=O)(OCCOCCOCCOCCCCCCCCCCCC)OCCOCCOCCOCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


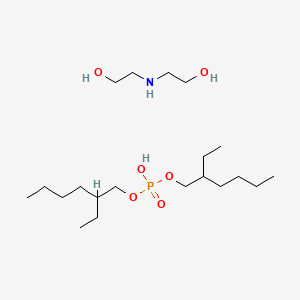
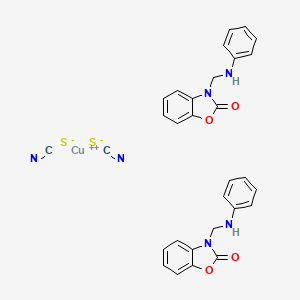


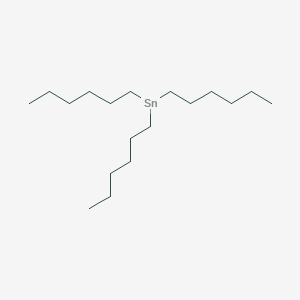
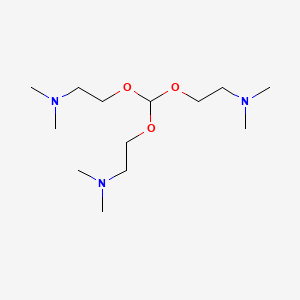

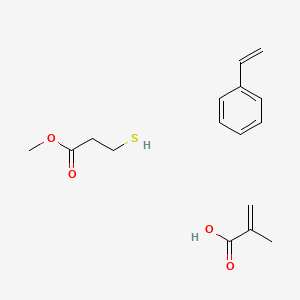
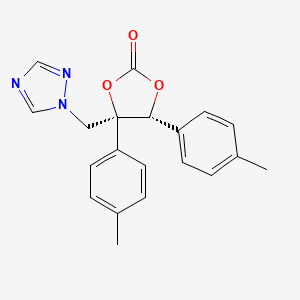

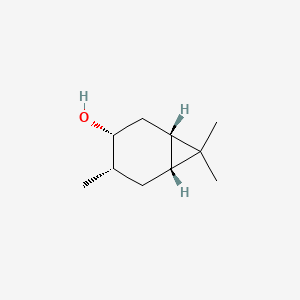

![5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12687869.png)

